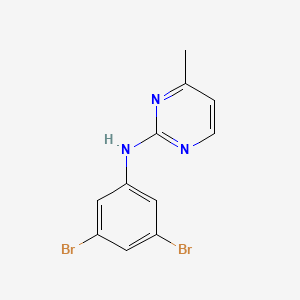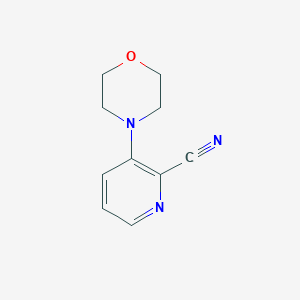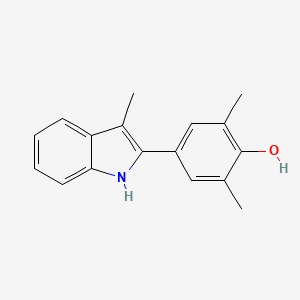
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the reaction of 7-methylbenzofuran-2-carboxylic acid with bromine in the presence of a suitable solvent to yield the bromomethyl derivative. This intermediate is then esterified with ethanol under acidic conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate is primarily based on its ability to interact with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 7-bromobenzofuran-2-carboxylate: Similar structure but lacks the bromomethyl group, resulting in different reactivity and biological activity.
Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group instead of a bromomethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C12H11BrO3 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)10-6-8-4-3-5-9(7-13)11(8)16-10/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
RKSZCNKKBCVRKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)



![2-Chloro-7,7-difluoro-5-methyl-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]diazepin-6-one](/img/structure/B8681985.png)
